[5-(4-Chlorophenyl)thiophen-2-yl](pyrrolidin-1-yl)methanone
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Overview
Description
5-(4-Chlorophenyl)thiophen-2-ylmethanone is a chemical compound known for its unique structure and properties It consists of a thiophene ring substituted with a 4-chlorophenyl group and a pyrrolidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)thiophen-2-ylmethanone typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Substitution with 4-Chlorophenyl Group: The thiophene ring is then substituted with a 4-chlorophenyl group using electrophilic aromatic substitution reactions.
Introduction of Pyrrolidinyl Methanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)thiophen-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Chlorophenyl)thiophen-2-ylmethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)thiophen-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors or Enzymes: Modulating their activity.
Interfering with Cellular Pathways: Affecting processes such as cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromophenyl)thiophen-2-ylmethanone
- 5-(4-Methylphenyl)thiophen-2-ylmethanone
- 5-(4-Fluorophenyl)thiophen-2-ylmethanone
Uniqueness
5-(4-Chlorophenyl)thiophen-2-ylmethanone is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62404-26-6 |
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Molecular Formula |
C15H14ClNOS |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
[5-(4-chlorophenyl)thiophen-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H14ClNOS/c16-12-5-3-11(4-6-12)13-7-8-14(19-13)15(18)17-9-1-2-10-17/h3-8H,1-2,9-10H2 |
InChI Key |
JDXVMBWTPLZLHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(S2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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